4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride 4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2260937-16-2
VCID: VC5414105
InChI: InChI=1S/C8H13N3.2ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;;/h5-6H,1-4,9H2,(H,10,11);2*1H
SMILES: C1CC2=C(CC1CN)NN=C2.Cl.Cl
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13

4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride

CAS No.: 2260937-16-2

Cat. No.: VC5414105

Molecular Formula: C8H15Cl2N3

Molecular Weight: 224.13

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride - 2260937-16-2

Specification

CAS No. 2260937-16-2
Molecular Formula C8H15Cl2N3
Molecular Weight 224.13
IUPAC Name 4,5,6,7-tetrahydro-1H-indazol-6-ylmethanamine;dihydrochloride
Standard InChI InChI=1S/C8H13N3.2ClH/c9-4-6-1-2-7-5-10-11-8(7)3-6;;/h5-6H,1-4,9H2,(H,10,11);2*1H
Standard InChI Key SMDJWVHZPPPAMU-UHFFFAOYSA-N
SMILES C1CC2=C(CC1CN)NN=C2.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 4,5,6,7-tetrahydro-1H-indazol-6-ylmethanamine dihydrochloride, with a molecular weight of 224.13 g/mol (C₈H₁₅Cl₂N₃) . Key structural attributes include:

  • A 4,5,6,7-tetrahydro-1H-indazole core, which reduces aromaticity compared to fully unsaturated indazoles, potentially enhancing solubility and metabolic stability.

  • An aminomethyl (-CH₂NH₂) group at the 6-position, enabling hydrogen bonding and ionic interactions with biological targets.

  • Two hydrochloride counterions, improving crystallinity and aqueous solubility .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₅Cl₂N₃
Exact Mass224.06 g/mol
XLogP31.9
Hydrogen Bond Donors4
Hydrogen Bond Acceptors3

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis typically involves functionalizing the indazole core through multi-step reactions:

  • Aldol Condensation: Cyclohexanone derivatives are prepared via aldol condensation of acetylacetone with aldehydes (e.g., indole-3-carbaldehyde) in dimethyl sulfoxide (DMSO) with piperidine as a base .

  • Hydrazine Cyclization: The resulting diketone intermediate reacts with hydrazine hydrate in methanol under reflux to form the tetrahydroindazole scaffold .

  • Aminomethylation: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation.

Table 2: Representative Synthesis Steps

StepReactionConditionsYield
1Aldol condensationDMSO, piperidine, 5 h, rt98%
2Hydrazine cyclizationMeOH, reflux, 12 h65%
3Salt formationHCl/Et₂O, 0°C85%

Physicochemical Data

  • Solubility: Highly soluble in water (>50 mg/mL) due to ionic character; moderate solubility in DMSO and methanol.

  • Melting Point: Decomposes above 170°C.

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆): δ 1.18–2.35 (m, cyclohexane protons), 3.11 (d, J = 14.0 Hz, NH₂), 4.20 (d, J = 12.2 Hz, CH₂NH₂) .

    • IR: Peaks at 3346 cm⁻¹ (N-H stretch), 1693 cm⁻¹ (C=O) .

Pharmacological Research and Applications

Antibacterial Activity

Molecular docking studies against DNA gyrase (PDB: 1KZN), a bacterial enzyme, revealed binding energies of -7.0 kcal/mol for analogs of this compound. Key interactions include hydrogen bonds with Glu-50 and hydrophobic contacts with Val-120 .

Table 3: Antibacterial Screening (Analog Data)

CompoundZone of Inhibition (mm)MIC (μg/mL)Target Organism
5A18 ± 0.512.5Staphylococcus aureus
5F16 ± 0.725.0Escherichia coli
PrecautionRecommendation
Personal ProtectionGloves, goggles, respirator in ventilated area
StorageRoom temperature, desiccated
DisposalIncineration per local regulations

Future Directions

Further studies should explore:

  • Kinase Inhibition: The indazole scaffold’s affinity for ATP-binding pockets in kinases.

  • CNS Penetration: Optimizing logP and polar surface area for blood-brain barrier permeability.

  • Prodrug Development: Ester or amide derivatives to enhance oral bioavailability.

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